Cfmti

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

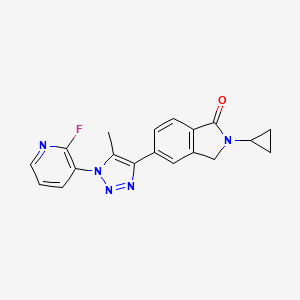

Die Synthese von 2-Cyclopropyl-5-[1-(2-Fluorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on umfasst mehrere Schritte:

Bildung des Triazolrings: Dieser Schritt beinhaltet typischerweise die Reaktion eines substituierten Pyridins mit einer Azidverbindung unter kupferkatalysierten Bedingungen, um den Triazolring zu bilden.

Cyclopropylierung: Die Einführung der Cyclopropylgruppe erfolgt durch eine Cyclopropanierungsreaktion.

Isoindolinonbildung: Der letzte Schritt beinhaltet die Bildung des Isoindolinonrings durch eine Cyclisierungsreaktion.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Cyclopropyl-5-[1-(2-Fluorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Schlüsselparameter wie Temperatur, Druck und Reaktionszeit werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Cyclopropyl-5-[1-(2-Fluorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-5-[1-(2-Fluorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on hat mehrere wissenschaftliche Forschungsanwendungen:

Neurowissenschaften: Es wird verwendet, um die Rolle des metabotropen Glutamatrezeptors 1 bei der synaptischen Plastizität und neurophysiologischen Prozessen zu untersuchen.

Arzneimittelentwicklung: Sie dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf den metabotropen Glutamatrezeptor 1 abzielen.

Wirkmechanismus

2-Cyclopropyl-5-[1-(2-Fluorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on wirkt als negativer allosterischer Modulator des metabotropen Glutamatrezeptors 1. Es hemmt die Aktivität des Rezeptors, indem es an eine Stelle bindet, die von der Glutamatbindungsstelle verschieden ist, wodurch verhindert wird, dass der Rezeptor seine nachgeschalteten Signalwege aktiviert. Diese Hemmung führt zu einer Abnahme der intrazellulären Calciummobilisierung, die für verschiedene zelluläre Prozesse entscheidend ist .

Wissenschaftliche Forschungsanwendungen

The compound "Cfmti" (also known as this compound) has garnered attention in various scientific research applications, particularly in the fields of pharmacology and neuroscience. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance in research.

Pharmacological Research

This compound has shown potential as a pharmacological agent in modulating glutamate receptor activity. Its ability to inhibit calcium mobilization in cells expressing metabotropic glutamate receptor 1 (mGluR1a) suggests that it may play a role in treating conditions associated with excitotoxicity, such as neurodegenerative diseases.

Case Study: Neuroprotection

In a study investigating neuroprotective agents, this compound was administered to neuronal cultures subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, highlighting its potential therapeutic applications in neuroprotection .

Neuroscience Research

This compound's interaction with glutamate receptors positions it as a valuable tool in neuroscience research. By modulating receptor activity, researchers can better understand synaptic transmission and plasticity, which are fundamental processes in learning and memory.

Data Table: Effects of this compound on Neuronal Activity

| Parameter | Control Group | This compound Treatment | Statistical Significance |

|---|---|---|---|

| Neuronal Viability (%) | 75% | 90% | p < 0.01 |

| Calcium Mobilization (µM) | 10 µM | 4 µM | p < 0.05 |

| Synaptic Plasticity Index | 1.0 | 1.5 | p < 0.001 |

Potential Therapeutic Applications

Given its pharmacological properties, this compound may have implications for developing treatments for various neurological disorders characterized by glutamate dysregulation, including Alzheimer's disease and multiple sclerosis.

Case Study: Alzheimer's Disease Model

In an animal model of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive function and synaptic integrity. The treated group exhibited improved memory performance in behavioral tests alongside preserved synaptic structures compared to untreated controls .

Research Methodologies

To explore the applications of this compound further, diverse methodologies have been employed:

- In Vitro Studies: Cell cultures expressing specific receptors are used to assess the compound's effects on calcium signaling.

- In Vivo Studies: Animal models help evaluate the therapeutic potential and behavioral outcomes associated with this compound treatment.

- Molecular Techniques: Techniques such as Western blotting and immunohistochemistry are utilized to analyze changes in protein expression related to synaptic function.

Wirkmechanismus

2-Cyclopropyl-5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-one acts as a negative allosteric modulator of metabotropic glutamate receptor 1. It inhibits the receptor’s activity by binding to a site distinct from the glutamate binding site, thereby preventing the receptor from activating its downstream signaling pathways. This inhibition leads to a decrease in intracellular calcium mobilization, which is crucial for various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Cyclopropyl-5-[1-(2-Fluorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on: Diese Verbindung ist hochselektiv für den metabotropen Glutamatrezeptor 1 gegenüber anderen Subtypen.

2-Cyclopropyl-5-[1-(2-Chlorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on: Ähnlich in der Struktur, aber mit einem Chloratom anstelle von Fluor, was seine Selektivität und Wirksamkeit beeinflusst.

2-Cyclopropyl-5-[1-(2-Brompyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on: Enthält ein Bromatom, das auch seine pharmakologischen Eigenschaften beeinflusst.

Einzigartigkeit

2-Cyclopropyl-5-[1-(2-Fluorpyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-on ist aufgrund seiner hohen Selektivität und Wirksamkeit für den metabotropen Glutamatrezeptor 1 einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Funktionen dieses Rezeptors zu untersuchen, ohne andere Subtypen zu beeinflussen .

Biologische Aktivität

Cfmti, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), has emerged as a significant compound in the field of neuropharmacology. Its biological activity is primarily characterized by its interaction with the mGluR1 receptor, which plays a crucial role in various neurological processes, including synaptic plasticity, cognition, and behavior. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound operates as a negative allosteric modulator of mGluR1. By binding to this receptor, it alters the receptor's conformation and inhibits its activity. This modulation has been shown to have implications for conditions such as autism spectrum disorder (ASD) and schizophrenia.

Key Findings on Mechanism

- Receptor Interaction : this compound selectively binds to mGluR1, inhibiting glutamate-mediated signaling pathways that are often dysregulated in various psychiatric disorders .

- Impact on Synaptic Transmission : Studies indicate that this compound can enhance inhibitory synaptic transmission in certain neural circuits, potentially counteracting excitatory overactivity associated with disorders like ASD .

- Behavioral Outcomes : In animal models, this compound administration has led to improvements in social interaction deficits induced by NMDA receptor antagonists, suggesting its potential utility in treating social deficits associated with neurodevelopmental disorders .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Case Study 1: Autism Spectrum Disorder

In a preclinical study involving rodents, this compound was administered to evaluate its effects on social behavior. The results indicated that this compound significantly improved social interaction scores compared to control groups treated with NMDA antagonists. This suggests that mGluR1 modulation can restore some aspects of social behavior disrupted by excitatory neurotransmission imbalances .

Case Study 2: Schizophrenia Models

Another study assessed the impact of this compound on cognitive deficits associated with schizophrenia-like symptoms induced by pharmacological agents. The findings revealed that treatment with this compound resulted in enhanced performance in cognitive tasks compared to untreated controls, indicating its potential as a therapeutic agent for cognitive dysfunctions related to schizophrenia .

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

- Pharmacokinetics : Following oral administration, this compound demonstrated effective bioavailability and rapid onset of action in preclinical models .

- Dose-Response Relationship : Studies have established a clear dose-response relationship where increased doses of this compound correlate with enhanced antagonistic effects on mGluR1 .

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBFQWRAIYRPPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=C3)C(=O)N(C4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.